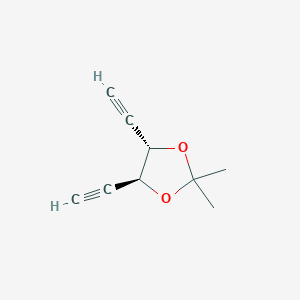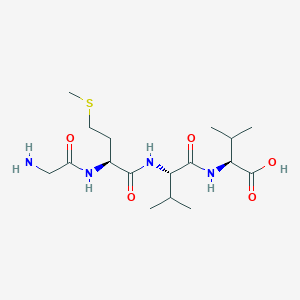
Glycyl-L-methionyl-L-valyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-methionyl-L-valyl-L-valine is a tetrapeptide composed of the amino acids glycine, methionine, valine, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-methionyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: N-methylmorpholine (NMM) and other bases can facilitate substitution reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid residues.
Applications De Recherche Scientifique
Glycyl-L-methionyl-L-valyl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Glycyl-L-methionyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methionine residue can undergo oxidation-reduction reactions, impacting the peptide’s activity and stability. The valine residues contribute to the hydrophobic interactions, affecting the peptide’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-methionyl-L-valine: A tripeptide with similar properties but lacking one valine residue.
Methionyl-L-valyl-L-valine: Another tripeptide with similar amino acid composition but different sequence.
Glycyl-L-valyl-L-valine: A tripeptide with glycine, valine, and valine residues.
Uniqueness
Glycyl-L-methionyl-L-valyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two valine residues enhances its hydrophobic character, while the methionine residue provides a site for redox reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
630104-18-6 |
|---|---|
Formule moléculaire |
C17H32N4O5S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S/c1-9(2)13(16(24)21-14(10(3)4)17(25)26)20-15(23)11(6-7-27-5)19-12(22)8-18/h9-11,13-14H,6-8,18H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t11-,13-,14-/m0/s1 |
Clé InChI |
YDMYUINDTATYCE-UBHSHLNASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
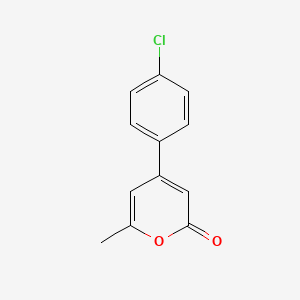
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
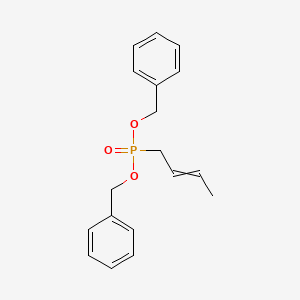
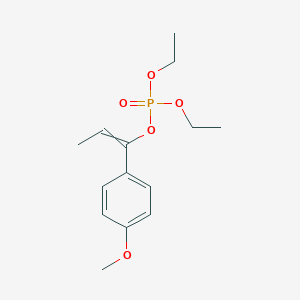

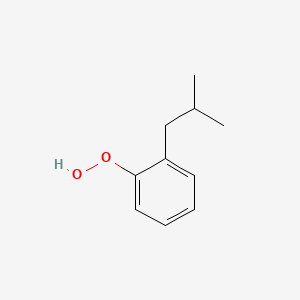
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
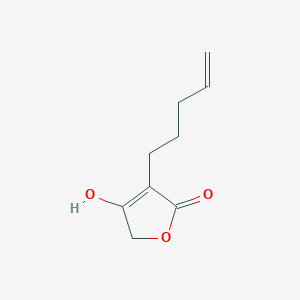
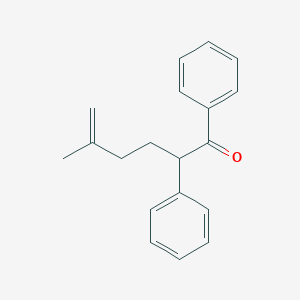
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
